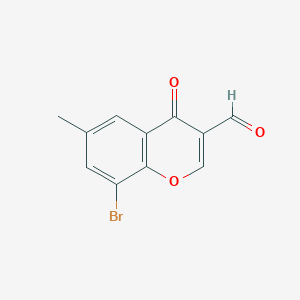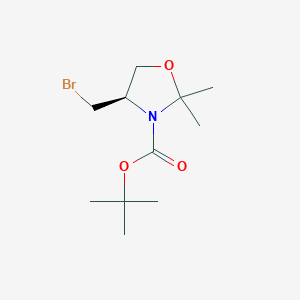
3-Butylpyridine
Overview
Description
3-Butylpyridine is a pyridine derivative, a class of organic compounds characterized by a six-membered ring structure with one nitrogen atom and five carbon atoms. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of pyridine derivatives and their potential applications. For instance, the synthesis of various substituted pyridines and their complexes with metals suggests a broad interest in the chemical properties and reactivity of pyridine derivatives .
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in the field of organic chemistry. The papers describe different synthetic routes for substituted pyridines, such as the preparation of bis(4-tert-butylpyridine) complexes , the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine , and the creation of 2,6-di-t-butylpyridine-3- and 4-sulphonic acids . These methods involve various steps, including lithiation, cross-coupling reactions, and sulphonation, indicating the versatility of pyridine chemistry .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for understanding their reactivity and properties. The papers report on the crystallographic determination of complexes, revealing insights into the geometry and electronic structure of these compounds. For example, the bis(4-tert-butylpyridine) complex exists as a trans isomer with long ligand C-O lengths , and the packing of 4'-tert-butyl-2,2':6',2''-terpyridine molecules in the solid state is influenced by bulky alkyl substituents . These structural details are essential for predicting the behavior of pyridine derivatives in various chemical environments.
Chemical Reactions Analysis
Pyridine derivatives participate in a range of chemical reactions, as evidenced by the synthesis of complexes and the formation of Schiff bases from 3-amino pyridine derivatives . The reactivity of these compounds can be influenced by the presence of substituents, which can either donate or withdraw electrons, affecting the overall electronic distribution and reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are diverse and can be tailored by substituents. The papers describe properties such as solubility, crystallinity, and charge distribution. For instance, the bis(4-tert-butylpyridine) complex shows an intense band in the near-infrared region, indicating charge-transfer interactions . The solubility and packing of 4'-tert-butyl-2,2':6',2''-terpyridine are affected by the tert-butyl group, which also has a slight electron-releasing effect . Additionally, the antiradical activity of certain pyridine derivatives against radicals suggests potential applications in the field of antioxidants .
Scientific Research Applications
Dye-Sensitized Solar Cells
3-Butylpyridine, a close relative of 4-tert-butylpyridine (4TBP), has been studied in the context of dye-sensitized solar cells (DSSCs). The addition of 4TBP to redox electrolytes in DSSCs, specifically dye-sensitized TiO2 solar cells, significantly improves their performance. This enhancement is attributed to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime. These effects result in a higher open-circuit potential, directly contributing to the efficiency of the solar cells (Boschloo, Häggman, & Hagfeldt, 2006).
Synthesis of Pyridine Derivatives
This compound itself has been synthesized from neopentyl alcohol through a multi-step process. This synthesis pathway is significant for producing pyridine bases, which are crucial in various chemical and pharmaceutical applications. The synthesis involves steps like cycloaddition and conversion of dihydropyran derivatives (Fujii et al., 1978).
Chemical Properties and Stability
Studies have also been conducted on the chemical properties and stability of certain compounds involving tert-butylpyridine derivatives. For example, research on cationic [W(6)S(8)L(6)]PF(6) (where L = PEt(3), 4-tert-butylpyridine) clusters delved into their magnetic properties and stability, contributing to the understanding of these compounds in the field of inorganic chemistry (Hill et al., 2001).
Catalysis and Reaction Mechanisms
Further research includes the application of tert-butylpyridine derivatives in catalysis and reaction mechanisms. For instance, studies on the beneficial effects of 4-tert-butylpyridine as an additive in Ni(II)/Cr(II)-mediated coupling reactions have demonstrated its role in improving reaction homogeneity and reproducibility while inhibiting homo-coupling processes (Stamos et al., 1997).
Safety and Hazards
3-Butylpyridine is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
3-Butylpyridine is a member of pyridines
Biochemical Pathways
For instance, the Hantzsch Dihydropyridine Synthesis involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia
Pharmacokinetics
Its molecular weight is 135.21 , which could influence its absorption and distribution
Result of Action
It has been used in the preparation of manganese-salen complexes . It was also used as a starting material for the synthesis of 3-butylisonicotinic acid . These applications suggest that this compound may have potential utility in chemical synthesis.
properties
IUPAC Name |
3-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-5-9-6-4-7-10-8-9/h4,6-8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNMFWFDOFQASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060231 | |
| Record name | 3-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19769 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
80.00 to 81.00 °C. @ 8.00 mm Hg | |
| Record name | 3-Butylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
539-32-2 | |
| Record name | 3-Butylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8G7Q77YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Butylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of 3-butylpyridine?
A1: this compound can be found naturally as a volatile constituent in mandarin and tangerine peel extracts. [] It has also been identified as a phytotoxin produced by the fungus Rhizoctonia solani AG1–1A. []
Q2: How does this compound interact with smectite clay surfaces?
A2: Research suggests that this compound interacts with hydrated smectite clay surfaces through a two-step mechanism. Initially, hydrophobic bonding occurs between the butyl side chain of the molecule and hydrophobic nanosites on the clay surface. Subsequently, surface acidity catalyzes the protonation of this compound, leading to stronger adsorption. This protonation occurs at a pH 1 to 1.5 units higher than the pKa of the base. []
Q3: Can this compound be synthesized?
A3: Yes, this compound can be synthesized through several methods. One approach involves the reaction of this compound with aliphatic ketones in the presence of amalgamated magnesium, leading to the formation of 5-substituted 2-pyridinemethanols. These intermediates can then be further processed to yield 5-butyl-2-pyridinecarboxylic acid. [] Another method utilizes the bis(3‐pyridyl)copperlithium/tributylphosphine complex to produce this compound. [, ]
Q4: Are there any known applications of this compound in coordination chemistry?
A4: Yes, this compound has been utilized as a ligand in the synthesis and characterization of molybdenum complexes. [] Additionally, it has been used in the preparation of ionic liquids containing cationic cobalt(III) complexes. The resulting ionic liquid, [Co(acacen)(this compound)2][Tf2N], is a reddish-brown, diamagnetic liquid at room temperature and exhibits a glass transition at −12 °C. []
Q5: Does this compound play a role in the development of sheath blight disease in rice?
A5: Recent research suggests that this compound, identified in the culture filtrate of the Rhizoctonia solani RIRS‐K isolate, might act as a phytotoxin contributing to sheath blight disease in rice. The compound induced necrotic symptoms in rice plants similar to those observed during the disease. []
Q6: What is the aroma profile of this compound?
A6: this compound contributes to the overall aroma of Pavonia odorata, an Indian herbal medicine. Gas chromatography-olfactometry analysis revealed that this compound possesses a spicy aroma with a flavor dilution (FD) factor of 64. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-acetic acid](/img/structure/B1328824.png)
![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)

![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)
![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)